3,4-Dimethyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

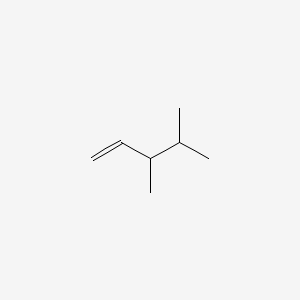

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHXQNMTMDKVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871189 | |

| Record name | 3,4-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-78-6 | |

| Record name | 1-Pentene, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethyl-1-pentene chemical properties and structure

An In-depth Technical Guide to 3,4-Dimethyl-1-pentene: Chemical Properties and Structure

Introduction

This compound is an unsaturated hydrocarbon belonging to the alkene family. Its structure, characterized by a terminal double bond and methyl substitutions, imparts specific chemical properties and reactivity, making it a subject of interest in organic synthesis and mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and known reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The systematic IUPAC name for this compound is 3,4-dimethylpent-1-ene.[1] Its structure consists of a five-carbon pentene chain with a double bond between the first and second carbon atoms. Methyl groups are attached to the third and fourth carbon atoms. The presence of a chiral center at the C3 position means that this compound can exist as two different stereoisomers: (3R)-3,4-dimethylpent-1-ene and (3S)-3,4-dimethylpent-1-ene.[2]

Structural Identifiers:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in different environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [3][4][5] |

| Molecular Weight | 98.19 g/mol | [2][3][4] |

| CAS Registry Number | 7385-78-6 | [3][4][5] |

| Appearance | Colorless liquid | [6] |

| Density | 0.701 g/cm³ | [3] |

| Boiling Point | 81 °C (354.15 K) | [3] |

| Melting Point | -119.50 °C | [6] |

| Refractive Index | 1.400 | [3] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane, ether, and chloroform. | [6] |

Reactivity and Key Reactions

As an alkene, this compound's reactivity is dominated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[6]

Catalytic Hydrogenation

A fundamental reaction of alkenes is catalytic hydrogenation, where hydrogen is added across the double bond in the presence of a metal catalyst to form the corresponding alkane.

Experimental Protocol: The treatment of this compound with hydrogen gas (H₂) in the presence of a platinum (Pt) catalyst results in the formation of 2,3-dimethylpentane.[7] While a detailed experimental protocol is not available in the cited literature, a general procedure for catalytic hydrogenation involves dissolving the alkene in a suitable solvent (e.g., ethanol, ethyl acetate), adding the catalyst, and then introducing hydrogen gas, often at a controlled pressure and temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

Isomerization

Under acidic conditions, such as in the presence of sulfuric acid (H₂SO₄), this compound can undergo isomerization to form more stable alkenes like 2,3-dimethyl-2-pentene.[8] This reaction proceeds through a carbocation intermediate, and the rearrangement leads to the thermodynamically more stable product.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C=C stretching of the double bond and C-H stretching for the sp² and sp³ hybridized carbons. The NIST Chemistry WebBook provides access to its gas-phase IR spectrum.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can provide information about the molecular weight and fragmentation pattern of the molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available and are invaluable for confirming the connectivity of atoms within the molecule.[1][9]

Conclusion

This compound is a simple alkene with well-defined chemical and physical properties. Its reactivity, primarily centered around the terminal double bond, allows for its use as a starting material in various organic syntheses. The availability of comprehensive spectroscopic data facilitates its unambiguous identification. This guide provides foundational technical information that can aid researchers in its application and further study.

References

- 1. 1-pentene, 3,4-dimethyl-(8ci) | C7H14 | CID 23866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3,4-dimethylpent-1-ene | C7H14 | CID 5325524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]

- 5. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]

- 8. This compound | 7385-78-6 | Benchchem [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 3,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 3,4-Dimethyl-1-pentene, including its Chemical Abstracts Service (CAS) number, detailed physical properties, and key experimental protocols relevant to its synthesis and chemical transformations.

Core Compound Identification and Physical Data

This compound is a branched-chain alkene. Its unique structure influences its physical and chemical properties. The primary identifier for this compound is its CAS number.[1][2][3]

CAS Number: 7385-78-6[1][2][3]

A summary of the key physical data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₇H₁₄ | |

| Molecular Weight | 98.1861 | g/mol |

| Density | 0.701 | g/cm³ |

| Boiling Point | 81 (354.15 K) | °C (K) |

| Refractive Index | 1.400 | |

| Molar Volume | 140.1 | mL/mol |

| Critical Temperature | 246 | °C |

Data compiled from various sources.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and characteristic reactions of this compound are crucial for its application in research and development. Below are outlined protocols for its preparation and subsequent chemical transformations.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is through the dehydration of the corresponding tertiary alcohol, 3,4-dimethyl-1-penten-3-ol. This precursor can be synthesized via a Grignard reaction.

Step 1: Synthesis of 3,4-Dimethyl-1-penten-3-ol via Grignard Reaction

This procedure involves the reaction of a vinyl Grignard reagent with a ketone.

-

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings in anhydrous diethyl ether.

-

Slowly add a solution of vinyl bromide in anhydrous diethyl ether to the magnesium turnings to initiate the formation of the Grignard reagent (vinylmagnesium bromide). The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-1-penten-3-ol.[5]

-

Purify the product by distillation.

-

Step 2: Dehydration of 3,4-Dimethyl-1-penten-3-ol

The tertiary alcohol is then dehydrated to yield the target alkene.

-

Materials:

-

3,4-Dimethyl-1-penten-3-ol

-

Concentrated sulfuric acid or phosphoric acid

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a round-bottomed flask, slowly add concentrated sulfuric acid to cooled 3,4-dimethyl-1-penten-3-ol.

-

Heat the mixture gently to distill the alkene product. The formation of the less substituted alkene (Hoffmann product) is possible, but the more substituted Zaitsev product is also likely. Careful temperature control can influence the product ratio.

-

Collect the distillate and wash it with a dilute sodium bicarbonate solution to neutralize any acid.

-

Separate the organic layer and dry it with anhydrous calcium chloride.

-

Purify the this compound by fractional distillation.

-

Characteristic Reactions of this compound

1. Catalytic Hydrogenation

This reaction saturates the double bond, converting the alkene to an alkane.[6]

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Ethanol (B145695) or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol in a reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the flask with an inert gas (like nitrogen or argon) and then introduce hydrogen gas, typically via a balloon or from a pressurized cylinder.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield 2,3-dimethylpentane.

-

2. Ozonolysis

Ozonolysis cleaves the double bond to form carbonyl compounds.

-

Materials:

-

This compound

-

Dichloromethane or Methanol (solvent)

-

Ozone (O₃) gas

-

Dimethyl sulfide (B99878) (DMS) or Zinc dust (for reductive workup)

-

-

Procedure:

-

Dissolve this compound in a cold (-78 °C, dry ice/acetone bath) solution of dichloromethane.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen to remove excess ozone.

-

For a reductive workup, add dimethyl sulfide or zinc dust and acetic acid to the reaction mixture and allow it to warm to room temperature.

-

Wash the mixture with water, dry the organic layer, and isolate the products (in this case, formaldehyde (B43269) and 3-methyl-2-butanone) by distillation or chromatography.

-

Visualizing Chemical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the key reactions of this compound.

Caption: Synthesis and key reactions of this compound.

Caption: Data relationships for this compound.

References

- 1. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 7385-78-6 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. 3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4-dimethyl-1-pentene, a branched-chain olefin. A significant focus is placed on the challenges and outcomes of propylene (B89431) dimerization, a common industrial method for C6 olefin production. While this process is highly effective for the synthesis of isomers like 4-methyl-1-pentene (B8377), the selective synthesis of this compound via this route is not well-established. This guide elucidates the mechanistic factors that govern product distribution in propylene dimerization and explores more viable, multi-step alternative synthetic routes, including the Grignard and Wittig reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a thorough understanding for researchers and professionals in chemical synthesis.

Propylene Dimerization: A Challenging Route to this compound

The dimerization of propylene is a cornerstone of the petrochemical industry, providing a direct route to various C6 olefins. The process is typically catalyzed by transition metal complexes, most notably those based on nickel, or by alkali metal-based catalysts.[1] However, the regioselectivity of this reaction is highly dependent on the catalyst system and reaction conditions, with the formation of 4-methyl-1-pentene often being the favored outcome.[1]

Catalyst Systems and Product Distribution

Two primary classes of catalysts are employed for propylene dimerization:

-

Alkali Metal-Based Catalysts: Solid superbase catalysts, such as potassium metal supported on potassium carbonate (K/K2CO3), have demonstrated high selectivity towards 4-methyl-1-pentene.[1]

-

Transition Metal-Based Catalysts: Nickel-based catalysts, often in conjunction with an organoaluminum cocatalyst and a ligand, are also widely used. The ligand plays a crucial role in directing the selectivity towards either linear or branched dimers.[1]

While various isomers of dimethylpentene can be formed as byproducts, the selective synthesis of this compound is not a primary focus in the existing literature, suggesting it is often a minor component in the product mixture.

Reaction Mechanism: The Cossee-Arlman Pathway

The widely accepted Cossee-Arlman mechanism for Ziegler-Natta and other transition metal-catalyzed olefin polymerizations and oligomerizations helps to explain the product distribution in propylene dimerization.[1] The key steps involve the migratory insertion of a coordinated olefin into a metal-alkyl bond.

The regioselectivity of the insertion of the two propylene molecules dictates the structure of the resulting dimer. The formation of 4-methyl-1-pentene is typically favored due to the electronic and steric influences of the catalyst and the growing alkyl chain. The specific orientation of the propylene molecules during the insertion steps required to form this compound is less favorable under typical dimerization conditions.

Below is a generalized diagram illustrating the Cossee-Arlman mechanism for propylene dimerization.

Caption: A simplified workflow of the Cossee-Arlman mechanism.

Alternative Synthetic Routes to this compound

Given the challenges in achieving high selectivity for this compound via propylene dimerization, alternative multi-step synthetic approaches are more practical. These routes offer greater control over the molecular structure, albeit with increased complexity and potentially lower overall yield.

Grignard Reaction Route

A reliable method for constructing the carbon skeleton of this compound is through a Grignard reaction. This approach involves the reaction of a Grignard reagent with a suitable carbonyl compound, followed by dehydration of the resulting alcohol.

2.1.1. Synthesis of the Alcohol Precursor (3,4-Dimethyl-2-pentanol)

The key intermediate for this route is 3,4-dimethyl-2-pentanol. This can be synthesized by the reaction of sec-butylmagnesium halide with acetaldehyde (B116499).

Experimental Protocol: Synthesis of 3,4-Dimethyl-2-pentanol

-

Preparation of sec-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Acetaldehyde: The Grignard solution is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed by distillation.

-

Purification: The crude 3,4-dimethyl-2-pentanol is purified by fractional distillation.

2.1.2. Dehydration of 3,4-Dimethyl-2-pentanol

The final step is the acid-catalyzed dehydration of 3,4-dimethyl-2-pentanol to yield this compound. It is important to note that this reaction can produce a mixture of alkene isomers, and reaction conditions must be carefully controlled to favor the formation of the terminal alkene.

Experimental Protocol: Dehydration of 3,4-Dimethyl-2-pentanol

-

Reaction Setup: In a distillation apparatus, place the purified 3,4-dimethyl-2-pentanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Dehydration: The mixture is heated, and the alkene products are distilled as they are formed.

-

Work-up: The distillate is washed with a dilute sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous calcium chloride.

-

Purification: The crude product is purified by fractional distillation to isolate this compound.

Caption: Grignard reaction pathway to this compound.

Wittig Reaction Route

The Wittig reaction provides a highly regioselective method for the formation of carbon-carbon double bonds.[2][3][4] This makes it an attractive alternative for the synthesis of this compound, as it can specifically generate the terminal alkene, minimizing the formation of other isomers.

This route involves the reaction of a phosphorus ylide (Wittig reagent) with a ketone or aldehyde. For the synthesis of this compound, the reaction would be between 3-methyl-2-butanone (B44728) and methylenetriphenylphosphorane.

Experimental Protocol: Wittig Reaction

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere. A strong base, typically n-butyllithium, is added at low temperature to generate the ylide, methylenetriphenylphosphorane.[3]

-

Reaction with Ketone: A solution of 3-methyl-2-butanone in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with water, and the product is extracted with a low-boiling hydrocarbon solvent such as pentane.

-

Purification: The triphenylphosphine (B44618) oxide byproduct is often poorly soluble in hydrocarbons and can be removed by filtration. The filtrate is then concentrated, and the this compound is purified by distillation.

Caption: Wittig reaction pathway to this compound.

Data Presentation

The following table summarizes the key aspects of the synthetic routes discussed. Due to the lack of specific data for the selective synthesis of this compound via propylene dimerization, this route is presented with a focus on its general characteristics for producing C6 olefins.

| Parameter | Propylene Dimerization | Grignard Reaction Route | Wittig Reaction Route |

| Starting Materials | Propylene | 2-Bromobutane, Magnesium, Acetaldehyde | Methyltriphenylphosphonium Bromide, 3-Methyl-2-butanone, n-Butyllithium |

| Key Reaction Steps | Catalytic Dimerization | Grignard Reagent Formation, Nucleophilic Addition, Dehydration | Ylide Formation, Nucleophilic Addition |

| Selectivity | Low for this compound; High for 4-methyl-1-pentene | Moderate to Good (depends on dehydration conditions) | High for the terminal alkene |

| Key Advantages | Atom economical, direct route from a simple feedstock | Utilizes common and versatile reactions | High regioselectivity for the double bond |

| Key Disadvantages | Poor selectivity for the target isomer | Multi-step process, potential for side products in dehydration | Stoichiometric use of the phosphonium (B103445) salt, formation of a high molecular weight byproduct |

Conclusion

While the direct synthesis of this compound through the dimerization of propylene presents a significant challenge in terms of regioselectivity, this guide has outlined more viable and controllable multi-step synthetic pathways. The Grignard and Wittig reaction routes, although more complex, offer the precision required to synthesize this specific branched olefin. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available starting materials. The detailed protocols and comparative data provided herein serve as a valuable resource for professionals engaged in the synthesis of complex organic molecules.

References

Spectroscopic Profile of 3,4-Dimethyl-1-pentene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethyl-1-pentene (CAS No. 7385-78-6). The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document aims to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1a | ~4.95 | dd | 17.4, 1.5 |

| H-1b | ~4.89 | dd | 10.5, 1.5 |

| H-2 | ~5.75 | ddd | 17.4, 10.5, 8.1 |

| H-3 | ~2.15 | m | |

| H-4 | ~1.75 | m | |

| CH₃-3 | ~0.99 | d | 6.6 |

| CH₃-4a | ~0.85 | d | 6.8 |

| CH₃-4b | ~0.83 | d | 6.8 |

Note: Predicted data based on spectral databases and analysis of similar structures. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 114.2 |

| C-2 | 141.5 |

| C-3 | 45.8 |

| C-4 | 31.5 |

| C-5 (on C-3) | 16.5 |

| C-6 (on C-4) | 20.2 |

| C-7 (on C-4) | 19.8 |

Reference: J.W.DEHAAN,L.J.M.VANDEVEN,A.R.N.WILSON,A.E.VANDERHOUT-LODDER ,C.ALTONA,D.H.FABER, ORG.MAGN.RES.,8,477(1976).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3078 | =C-H stretch | Medium |

| ~2960 | C-H stretch (alkane) | Strong |

| ~1642 | C=C stretch | Medium |

| ~1465 | C-H bend (alkane) | Medium |

| ~995, ~910 | =C-H bend (out-of-plane) | Strong |

Source: NIST/EPA Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 30 | [M-CH₃]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |

| 55 | 45 | [C₄H₇]⁺ |

| 43 | 85 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | 70 | [C₃H₅]⁺ (Allyl cation) |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or higher. A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (0-200 ppm) is employed, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample such as this compound, the spectrum can be acquired using one of the following methods:

-

Neat Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Ionization: Electron Ionization (EI) is the standard method used for volatile organic compounds like this compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Mass Spectrometry Fragmentation Pathways.

References

An In-depth Technical Guide to 3,4-Dimethyl-1-pentene: Nomenclature, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkene 3,4-Dimethyl-1-pentene, covering its IUPAC nomenclature, synonyms, and detailed chemical and physical properties. The document also outlines experimental protocols for its synthesis and analysis, offering valuable insights for professionals in research, and drug development.

IUPAC Nomenclature and Synonyms

The unequivocally recognized name for the compound following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC) is 3,4-dimethylpent-1-ene .[1][2][3] This name is derived by identifying the longest carbon chain containing the double bond, which is a pentene chain. The double bond is located at the first carbon, hence "-1-ene". The chain is numbered to give the substituents, two methyl groups, the lowest possible locants, which are positions 3 and 4.

Several synonyms are also used to refer to this compound in literature and chemical databases. These include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 7385-78-6 .[3][5][6][7]

Nomenclature Breakdown

The IUPAC name can be systematically deconstructed to understand the structure of the molecule.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [1][5] |

| Molecular Weight | 98.1861 g/mol | [5] |

| CAS Registry Number | 7385-78-6 | [5][7] |

| Density | 0.701 g/cm³ | [8] |

| Boiling Point | 80.8 °C | [7] |

| Melting Point | -124.4 °C (estimate) | [7] |

| Refractive Index | 1.3965 - 1.400 | [7][8] |

| State at Room Temp. | Liquid | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory work.

Synthesis of this compound

While several synthetic routes can be envisioned for the preparation of this compound, two classical and robust methods are the Wittig reaction and the Grignard reaction.

3.1.1. Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. For the synthesis of this compound, the reaction would involve the treatment of 2,3-dimethylbutanal (B3049577) with a methylenetriphenylphosphorane (B3051586) ylide.

Experimental Protocol:

-

Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the orange to reddish ylide indicates the completion of the reaction.

-

Reaction with the Aldehyde: To the freshly prepared ylide solution at 0 °C, add a solution of 2,3-dimethylbutanal in the same anhydrous solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound. The by-product, triphenylphosphine (B44618) oxide, can often be removed by crystallization from a non-polar solvent like hexane (B92381) prior to distillation.

3.1.2. Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with an appropriate electrophile. For this compound, this could be achieved by reacting vinylmagnesium bromide with 2,3-dimethylbutanal, followed by dehydration of the resulting alcohol.

Experimental Protocol:

-

Grignard Reaction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2,3-dimethylbutanal in anhydrous diethyl ether or THF. Cool the solution in an ice bath. To this, add a solution of vinylmagnesium bromide dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration and Purification: After removing the drying agent, concentrate the solvent to obtain the crude secondary alcohol. Dehydration can be achieved by heating the alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and removing the product by distillation as it forms. The collected distillate, containing this compound, can be further purified by fractional distillation.

Analytical Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Sample Preparation:

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 10-100 ppm.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 150 °C, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Source Temperature: 230 °C.

-

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 98. Characteristic fragment ions would arise from the loss of methyl (m/z 83) and isopropyl (m/z 55) groups.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.

Sample Preparation:

Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are:

-

Vinyl Protons (CH=CH₂): A multiplet in the range of 4.9-5.8 ppm.

-

Allylic and Methine Protons (CH-CH= and CH(CH₃)₂): Multiplets in the range of 1.7-2.3 ppm.

-

Methyl Protons (CH₃): Doublets and a triplet in the range of 0.8-1.1 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The expected chemical shift ranges are:

-

Vinyl Carbons (C=C): 110-145 ppm.

-

Aliphatic Carbons (C-C): 15-50 ppm.

This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The provided data and protocols are intended to facilitate further investigation and application of this compound.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-DIMETHYL-1-PENTYN-3-OL(1482-15-1) 1H NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Thermochemical Data of 3,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3,4-Dimethyl-1-pentene (CAS Registry Number: 7385-78-6).[1][2][3] Due to the limited availability of experimentally determined thermochemical properties in publicly accessible databases, this guide also outlines established computational methodologies for the accurate prediction of such data.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2][3] Accurate thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are crucial for a wide range of applications, including reaction modeling, process design, and safety analysis in the chemical and pharmaceutical industries. This guide summarizes the currently available experimental data and provides a detailed protocol for state-of-the-art computational methods used to determine these essential properties.

Available Experimental Thermochemical Data

The following tables summarize the available experimental thermochemical and physical property data for this compound, primarily sourced from the NIST Chemistry WebBook.[1][4]

Table 1: Reaction Thermochemistry for this compound [1]

| Reaction | ΔrH° (kJ/mol) | Method | Conditions | Reference |

| This compound (l) + H₂ (g) → 2,3-Dimethylpentane (l) | -121.8 ± 0.8 | Chyd | liquid phase; solvent: Cyclohexane | Rogers and Dejroongruang, 1989 |

Table 2: Phase Change Data for this compound [4]

| Property | Value | Units | Method | Reference |

| Boiling Point (Tboil) | 353.96 | K | N/A | Anonymous, 1957 |

| 363.05 | K | N/A | Cook and Boord, 1949 | |

| 353.95 | K | N/A | Keulemans, Kwantes, et al., 1948 | |

| Enthalpy of Vaporization (ΔvapH°) | 33.9 | kJ/mol | N/A | Reid, 1972 |

| Enthalpy of Vaporization (ΔvapH) | 33.2 | kJ/mol | A | Stephenson and Malanowski, 1987 (at 324 K) |

Note: More extensive thermophysical and thermochemical data may be available in the subscription-based NIST / TRC Web Thermo Tables.[1][2][3]

Computational Thermochemistry Protocol

In the absence of comprehensive experimental data, high-level ab initio computational methods are employed to accurately predict thermochemical properties. The Gaussian-3 (G3) theory is a well-established composite method for computing energies, enthalpies of formation, and other thermochemical data with chemical accuracy (typically within ±1 kcal/mol).

Methodology: Gaussian-3 (G3) Theory

The G3 method is a composite computational protocol that approximates the results of a high-level, large-basis-set calculation through a series of lower-level calculations. This approach provides a balance between accuracy and computational cost. The steps involved are as follows:

-

Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(d) level of theory. This provides a reliable equilibrium structure.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The frequencies are typically scaled by an empirical factor to account for anharmonicity.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate methods and larger basis sets. These include:

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2/G3Large

-

-

Energy Correction Terms: The final G3 energy is obtained by combining the energies from the different levels of theory and adding several correction terms:

-

A higher-level correction (HLC) to account for remaining electron correlation effects.

-

A spin-orbit correction for atomic species.

-

-

Thermochemical Property Calculation:

-

Enthalpy of Formation (ΔfH°): The G3 energy is used in an atomization or isodesmic reaction scheme to calculate the standard enthalpy of formation.

-

Standard Entropy (S°) and Heat Capacity (Cv°): These are calculated from the vibrational frequencies and the optimized molecular structure using standard statistical mechanics formulas for an ideal gas, considering translational, rotational, and vibrational contributions.

-

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the general workflow for determining the thermochemical properties of a molecule like this compound, highlighting both experimental and computational approaches.

Caption: Workflow for determining thermochemical data.

Conclusion

References

An In-Depth Technical Guide on the Chiral Properties of (R)-3,4-dimethylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of (R)-3,4-dimethylpent-1-ene, a valuable chiral building block in organic synthesis. This document outlines the key physicochemical and chiroptical properties, details experimental protocols for its characterization, and discusses its stereospecific chemical transformations.

Physicochemical and Chiroptical Properties

(R)-3,4-dimethylpent-1-ene is a chiral alkene with a single stereocenter at the C3 position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3R)-3,4-dimethylpent-1-ene | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 98.19 g/mol | --INVALID-LINK-- |

| CAS Number | Not available for the (R)-enantiomer specifically | |

| Canonical SMILES | C--INVALID-LINK--C(C)C | --INVALID-LINK-- |

| InChI Key | WFHXQNMTMDKVJG-ZETCQYMHSA-N | --INVALID-LINK-- |

| Optical Rotation | Specific value not readily available in cited literature. |

Stereospecific Hydrogenation

A key reaction highlighting the chirality of (R)-3,4-dimethylpent-1-ene is its catalytic hydrogenation. The addition of hydrogen across the double bond does not affect the chiral center at C3, but it does lead to the formation of a new chiral compound, (S)-2,3-dimethylpentane. This transformation is a classic example of the retention of stereochemical integrity at a chiral center during a reaction at a remote functional group.[1]

The stereochemical outcome, where the (R) enantiomer of the reactant forms the (S) enantiomer of the product, is a consequence of the Cahn-Ingold-Prelog (CIP) priority rules. While the spatial arrangement of the groups around the chiral center remains the same, the hydrogenation of the vinyl group changes the priorities of the substituents, leading to a change in the R/S designation.

Experimental Protocols

Measurement of Optical Rotation (Polarimetry)

Objective: To measure the optical rotation of a sample of (R)-3,4-dimethylpent-1-ene to determine its enantiomeric purity.

Instrumentation:

-

Polarimeter (Sodium D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

Procedure:

-

Instrument Warm-up and Calibration: Turn on the polarimeter and allow the sodium lamp to warm up and stabilize. Calibrate the instrument to zero using a blank solvent (e.g., chloroform (B151607) or ethanol).

-

Sample Preparation: Accurately weigh a known amount of (R)-3,4-dimethylpent-1-ene (e.g., 100 mg) and dissolve it in a suitable achiral solvent in a 10 mL volumetric flask. Ensure the solution is clear and free of bubbles.

-

Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Data Acquisition: Record the observed optical rotation (α). Repeat the measurement three times and calculate the average.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of a sample of 3,4-dimethylpent-1-ene.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

-

Autosampler

Typical GC Conditions:

-

Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar chiral column.[2]

-

Oven Temperature Program: 40°C (hold 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold 3 min).[2]

-

Inlet Temperature: 250°C (split mode, e.g., 1:100).[2]

-

Detector Temperature: 300°C.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

-

Injection Volume: 0.1 µL.[2]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 3,4-dimethylpent-1-ene sample in a volatile, achiral solvent (e.g., hexane).

-

Injection and Analysis: Inject the sample into the GC. The two enantiomers will be separated on the chiral column and will elute at different retention times.

-

Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. The enantiomeric excess is calculated as follows: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum of (R)-3,4-dimethylpent-1-ene, which provides information about its absolute configuration and electronic transitions.

Instrumentation:

-

Circular Dichroism Spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

-

Sample Preparation: Prepare a solution of (R)-3,4-dimethylpent-1-ene in a suitable transparent solvent (e.g., cyclohexane (B81311) or methanol). The concentration should be adjusted to give a UV absorbance of approximately 1.0 at the wavelength of interest.

-

Blank Spectrum: Record a baseline spectrum of the solvent in the same cuvette.

-

Sample Spectrum: Record the CD spectrum of the sample over the desired wavelength range (typically in the UV region for alkenes).

-

Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically presented as the difference in molar absorptivity (Δε) versus wavelength.

Visualizations

Experimental Workflow for Chiral Purity Analysis

Caption: Workflow for determining the enantiomeric excess of 3,4-dimethylpent-1-ene using chiral gas chromatography.

Stereospecific Hydrogenation Pathway

Caption: Reaction pathway for the stereospecific hydrogenation of (R)-3,4-dimethylpent-1-ene to (S)-2,3-dimethylpentane.

References

Navigating the Landscape of High-Purity 3,4-Dimethyl-1-pentene for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-pentene, a branched aliphatic olefin, serves as a crucial building block and intermediate in various chemical syntheses, including the development of novel pharmaceutical compounds and specialty polymers. The procurement of this reagent at high purity is paramount to ensure reaction specificity, minimize side-product formation, and maintain the integrity of experimental outcomes. This technical guide provides a comprehensive overview of commercial suppliers offering high-purity this compound, detailed experimental protocols for purity verification, and logical workflows for supplier selection and quality control.

Commercial Suppliers of this compound

The availability of high-purity this compound can vary, with several chemical suppliers offering different grades. Researchers should carefully evaluate the specifications provided by each vendor to ensure it meets the requirements of their specific application. The following table summarizes publicly available information from prominent suppliers.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich | This compound AldrichCPR | 7385-78-6 | C7H14 | 98.19 | Not specified | 1g | Sigma-Aldrich indicates that they do not collect analytical data for this product and the buyer is responsible for confirming purity. |

| BenchChem | This compound | 7385-78-6 | C7H14 | 98.19 | Usually 95% | Inquire for details | Marketed as a useful research compound.[1] |

Note: The information presented in this table is based on data available from the suppliers' websites and may be subject to change. It is highly recommended to contact the suppliers directly for the most current product specifications and availability.

Experimental Protocols for Purity Determination

Ensuring the purity of this compound is a critical step before its use in sensitive applications. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of volatile organic compounds like olefins.

Protocol: Purity Determination of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general framework for the analysis of C7 olefins and can be adapted for this compound.

1. Objective: To determine the purity of a this compound sample by separating it from any potential impurities and quantifying its percentage area relative to the total area of all detected peaks.

2. Instrumentation and Materials:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary Column: A non-polar or medium-polarity column is recommended for hydrocarbon analysis (e.g., DB-1, HP-5, or similar). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen (High Purity)

-

Gases for FID: Hydrogen (High Purity), Air (Zero Grade)

-

Sample: this compound

-

Solvent (for dilution, if necessary): High-purity hexane (B92381) or pentane

-

Syringe for manual injection or autosampler vials

3. GC-FID Parameters (Example):

| Parameter | Setting |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Injection Volume | 1 µL |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 150 °C- Final Hold: Hold at 150 °C for 5 minutes |

| Detector Temperature | 280 °C |

| Hydrogen Flow Rate | 30 mL/min |

| Air Flow Rate | 300 mL/min |

| Makeup Gas (He or N2) | 25 mL/min |

Note: These parameters are a starting point and may require optimization based on the specific instrument and column used.

4. Sample Preparation:

-

If the sample is neat, it can often be injected directly.

-

For quantitative analysis, it is advisable to prepare a dilute solution (e.g., 1% v/v) in a high-purity solvent like hexane. This minimizes the risk of column overload.

5. Procedure:

-

Equilibrate the GC-FID system until a stable baseline is achieved.

-

Inject the prepared sample (or neat standard) into the GC.

-

Acquire the chromatogram for the duration of the run.

-

Identify the peak corresponding to this compound based on its retention time. If available, a known standard should be run for confirmation.

-

Integrate all peaks in the chromatogram.

6. Data Analysis:

-

Calculate the area percent of the this compound peak relative to the total area of all integrated peaks.

-

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

-

7. Expected Results: A high-purity sample will show one major peak corresponding to this compound, with minimal or no other significant peaks. The calculated area percent will provide a quantitative measure of purity. For confirmation of peak identity, analysis by GC-MS is recommended.

Visualizing Workflows and Logical Relationships

To aid researchers in their procurement and quality control processes, the following diagrams, generated using Graphviz, illustrate key workflows.

Caption: Supplier Selection Workflow for High-Purity Reagents.

Caption: In-house Quality Control Workflow for this compound.

Conclusion

The acquisition of high-purity this compound is a critical consideration for researchers in drug development and materials science. While a limited number of suppliers explicitly list this compound, it is imperative for the end-user to establish a robust internal quality control process to verify purity. The experimental protocol and workflows provided in this guide offer a foundational framework for ensuring the quality and reliability of this important chemical intermediate, thereby contributing to the success and reproducibility of research outcomes.

References

Safety data sheet (SDS) and handling precautions for 3,4-Dimethyl-1-pentene

An In-depth Technical Guide to the Safe Handling of 3,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 7385-78-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical Identification

| Identifier | Data | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | (CH3)2CHCH(CH3)CH=CH2 | [1] |

| CAS Number | 7385-78-6 | [1][2] |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Chemical Structure | A branched-chain aliphatic olefin (alkene). | [3] |

Hazard Identification

This compound is classified as a hazardous chemical. The following is a summary of its GHS classification.

Signal Word: Danger [4]

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Potential Health Effects:

-

Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headache.[5]

-

Inhalation of high vapor concentrations can cause symptoms like headache and dizziness.[4][6]

-

It is classified as a neurotoxin.[5]

GHS Hazard Pictograms and Classifications

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [4] |

| Odor | No information available | [4] |

| Boiling Point | 81 °C | [7] |

| Flash Point | -16 °C / 3.2 °F | [4] |

| Density | 0.701 g/mL | [7] |

| Water Solubility | Immiscible | [4] |

| Vapor Density | No data available | [4] |

| Autoignition Temperature | No data available | [4] |

| Molecular Refractive Power | 33.92 mL/mol | [7] |

| Critical Temperature | 246 °C | [7] |

| Critical Pressure | 23.6 atm | [7] |

First-Aid Measures

Immediate medical attention is required in case of exposure. Follow these first-aid measures.

First-Aid Procedures Flowchart

-

Inhalation : Move the exposed person to fresh air at once.[8] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[8][9] Get medical attention if symptoms occur.[4]

-

Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation persists, consult a physician.[4]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting.[10] Rinse mouth with water.[11] Call a physician or poison control center immediately.[10]

Fire-Fighting Measures

This substance is highly flammable and its vapors can form explosive mixtures with air.

| Measure | Description | Reference |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), water spray (fog), or alcohol-resistant foam. | [11] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. | [12] |

| Specific Hazards | Highly flammable. Vapors are heavier than air, may travel to a source of ignition and flash back.[4][6] Containers may explode when heated.[4] | |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. | [4][12] |

Fire-Fighting Protocol

Accidental Release Measures

In case of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

-

Personal Precautions : Evacuate personnel to safe areas.[12] Do not touch or walk through spilled material.[13] Ensure adequate ventilation and remove all sources of ignition (no smoking, flares, or flames in the hazard area).[4][13] Avoid breathing vapors or mist. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so.[12] Do not let the product enter drains, as there is a risk of explosion.[7] Inform relevant authorities if environmental pollution occurs.[13]

-

Containment and Clean-up : Shut off all ignition sources.[13] Use spark-proof tools and explosion-proof equipment.[4] Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) and collect it for disposal in a suitable, closed container.[4][11]

Handling and Storage

Proper handling and storage are essential to minimize risks.

-

Handling :

-

Work under a chemical hood and avoid inhaling the substance or generating vapors/aerosols.

-

Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Use only non-sparking tools and explosion-proof equipment.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.[14]

-

-

Storage :

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for safe handling.

Required Personal Protective Equipment (PPE)

-

Engineering Controls : Ensure adequate ventilation, especially in confined areas.[4][15] Use explosion-proof electrical, ventilating, and lighting equipment. Eyewash stations and safety showers must be close to the workstation.[4]

-

Eye/Face Protection : Wear chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[16]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[15] Handle with gloves that have been inspected prior to use.[16]

-

Respiratory Protection : When ventilation is inadequate or exposure limits are exceeded, wear an appropriate respirator.[13][16]

-

Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices.[15] Prohibit eating, drinking, and smoking in work areas.[13]

Stability and Reactivity

-

Reactivity : No specific reactivity hazards are known under normal conditions.[11]

-

Chemical Stability : The substance is stable under recommended storage conditions.[6]

-

Possibility of Hazardous Reactions : Not expected under normal conditions of use.[11]

-

Conditions to Avoid : Avoid heat, flames, sparks, and other ignition sources.[11][12] Also, avoid extremes of temperature and direct sunlight.[12]

-

Incompatible Materials : Avoid contact with strong acids, alkalis, or oxidizing agents.[11]

-

Hazardous Decomposition Products : In case of fire, carbon monoxide and carbon dioxide may be liberated.[11]

Toxicological and Ecological Information

-

Toxicological Information :

-

Acute Toxicity : No data is available for acute oral, dermal, or inhalation toxicity.[4]

-

Skin Corrosion/Irritation : Causes skin irritation (Category 2).[4]

-

Serious Eye Damage/Irritation : Causes serious eye irritation (Category 2).[4]

-

Respiratory or Skin Sensitization : No data available.[4]

-

Germ Cell Mutagenicity : No data available.[4]

-

Carcinogenicity : No data available.[4]

-

Reproductive Toxicity : No data available.[4]

-

STOT-Single Exposure : May cause respiratory irritation (Category 3), affecting the respiratory system.[4]

-

STOT-Repeated Exposure : No data available.[4]

-

Aspiration Hazard : No data available.[4]

-

-

Ecological Information :

Disposal and Transport Information

-

Disposal :

-

Transport :

This technical guide is intended for use by qualified professionals. The information provided is based on currently available data and is believed to be correct but does not claim to be all-inclusive and should be used only as a guide. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

- 1. 1-Pentene, 3,4-dimethyl- [webbook.nist.gov]

- 2. This compound | 7385-78-6 [chemicalbook.com]

- 3. 4,4-Dimethyl-1-pentene - High purity | EN [georganics.sk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 1-Pentene, 3,4-dimethyl- - Hazardous Agents | Haz-Map [haz-map.com]

- 6. westliberty.edu [westliberty.edu]

- 7. This compound [stenutz.eu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 12. 1-Pentene,4,4-dimethyl- MSDS CasNo.762-62-9 [lookchem.com]

- 13. airgas.com [airgas.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of 3,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of 3,4-Dimethyl-1-pentene to yield 2,3-Dimethylpentane. Catalytic hydrogenation is a fundamental chemical transformation that reduces unsaturated compounds, such as alkenes, to their saturated alkane counterparts through the addition of hydrogen gas in the presence of a metal catalyst.[1][2] This process is widely utilized in academic research and industrial settings, including pharmaceutical and petrochemical industries, for the synthesis of various organic compounds.[3][4] The protocol herein outlines the necessary reagents, equipment, and procedural steps for a successful laboratory-scale hydrogenation, including catalyst selection, reaction setup, and product isolation.

Introduction

The catalytic hydrogenation of an alkene involves the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in a saturated alkane.[1] This reaction is thermodynamically favorable, releasing heat in a process known as the heat of hydrogenation.[1] Despite its exothermicity, the reaction requires a catalyst to proceed at a reasonable rate by lowering the activation energy.[3]

Commonly employed heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.[1][3][5] The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under an atmosphere of hydrogen gas.[5][6] The mechanism of heterogeneous catalysis involves the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst.[1][5] This facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the same face of the double bond, a process known as syn-addition.[1][5][7]

For the specific case of this compound, hydrogenation will yield 2,3-Dimethylpentane. It is noteworthy that the stereochemistry of the starting material can influence the stereochemistry of the product. For instance, the hydrogenation of (R)-3,4-dimethylpent-1-ene over a platinum catalyst has been reported to produce (S)-2,3-dimethylpentane.[8][9][10]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data and conditions for the catalytic hydrogenation of alkenes, which are applicable to this compound.

| Parameter | Typical Value/Condition | Notes |

| Substrate | This compound | 1.0 mmol |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | 5-10 wt% of the substrate |

| Platinum(IV) Oxide (PtO₂) | Adams' catalyst | |

| Raney Nickel | Often used in industrial processes | |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | 10 mL |

| Hydrogen Source | Hydrogen Gas (H₂) | Typically 1 atm (balloon) to 100 bar |

| Temperature | Room Temperature to 60°C | Higher temperatures may be needed for less reactive alkenes |

| Reaction Time | 30 minutes to several hours | Monitored by TLC or GC/MS |

| Typical Yield | >95% | Often quantitative |

Experimental Protocol

This protocol describes a general procedure for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) as the catalyst under a hydrogen atmosphere provided by a balloon.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) (optional, for inert atmosphere)

-

Celite® (diatomaceous earth)

-

Round-bottom flask (25 mL or 50 mL)

-

Magnetic stir bar

-

Rubber septum

-

Hydrogen balloon

-

Vacuum line

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Creating an Inert Atmosphere:

-

Seal the flask with a rubber septum.

-

Connect the flask to a vacuum line via a needle inserted through the septum.

-

Carefully evacuate the flask and then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Introducing Hydrogen:

-

Evacuate the flask one final time.

-

While under vacuum, insert a needle connected to a hydrogen-filled balloon through the septum.[6] The balloon will inflate the flask with hydrogen.

-

For more robust reactions, a three-way stopcock can be used to alternate between vacuum and the hydrogen source.

-

-

Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[4] This may take anywhere from 30 minutes to several hours.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, carefully remove the hydrogen balloon and vent the flask with nitrogen.

-

To remove the catalyst, filter the reaction mixture through a pad of Celite® in a Büchner or sintered glass funnel.[4][6]

-

Wash the filter cake with a small amount of the solvent used in the reaction to ensure all the product is collected.

-

Transfer the filtrate to a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the crude product, 2,3-Dimethylpentane.[6]

-

-

Product Characterization:

-

The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Safety Precautions:

-

Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Palladium on carbon can be pyrophoric, especially after hydrogenation when it is saturated with hydrogen. Do not allow the catalyst to dry in the air while it is still active. Quench the catalyst carefully with water before disposal.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the catalytic hydrogenation of this compound.

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]

- 3. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]

- 4. scribd.com [scribd.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]

- 9. 3,4-Dimethylpent-1-ene has the formula CH2=CH—CH(CH3)—CH(CH3)2. W... | Study Prep in Pearson+ [pearson.com]

- 10. Answered: 3,4-Dimethylpent-1-ene has the formula CH2“CH¬CH(CH3)¬CH(CH3)2. When pure (R)-3,4-dimethylpent-1-ene is treated with hydrogen over a platinum catalyst, the… | bartleby [bartleby.com]

Application Notes and Protocols for the Ziegler-Natta Polymerization of 3,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta catalysis is a cornerstone of polyolefin synthesis, enabling the production of polymers with high stereoregularity and linearity from α-olefins.[1][2] This method is particularly significant for its ability to polymerize monomers that are not amenable to free-radical polymerization, yielding materials with unique properties.[2] The polymerization of sterically hindered α-olefins, such as 3,4-dimethyl-1-pentene, presents unique challenges and opportunities in the development of novel polymeric materials with potentially enhanced thermal and mechanical properties. These specialized polymers are of interest in advanced materials science and have potential applications in the pharmaceutical and drug development sectors, for example, in novel drug delivery systems or specialized medical device components.

This document provides a generalized framework for the application of Ziegler-Natta catalysts to the polymerization of this compound. Given the limited specific literature on this particular monomer, the following protocols and data are based on established principles for the polymerization of other branched α-olefins.[3][4]

Data Presentation

Due to the scarcity of published data specifically for the polymerization of this compound, the following table presents hypothetical data based on typical results observed for the Ziegler-Natta polymerization of other branched α-olefins. This table is intended to provide a representative expectation of outcomes and should be used as a guideline for experimental design and analysis.

| Catalyst System | Monomer Conversion (%) | Polymer Yield (g) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Isotacticity (%) |

| TiCl₄/Al(C₂H₅)₃ | 45 | 4.5 | 85,000 | 4.2 | 85 |

| TiCl₃/Al(C₂H₅)₂Cl | 60 | 6.0 | 120,000 | 3.5 | 92 |

| MgCl₂/TiCl₄/Al(C₂H₅)₃ | 75 | 7.5 | 250,000 | 2.8 | 95 |

Experimental Protocols

The following are detailed experimental protocols for the Ziegler-Natta polymerization of this compound. These protocols are generalized and may require optimization based on specific laboratory conditions and desired polymer characteristics.

Catalyst Preparation (Heterogeneous Ziegler-Natta Catalyst)

This protocol describes the preparation of a common heterogeneous Ziegler-Natta catalyst, TiCl₃, activated by an organoaluminum co-catalyst.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl)

-

Anhydrous heptane (B126788) or toluene (B28343) (polymerization grade)

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Slurry Preparation: Under an inert atmosphere, a Schlenk flask is charged with anhydrous heptane. TiCl₄ is added dropwise to the solvent at 0°C with constant stirring to form a slurry.

-

Reduction of TiCl₄: A solution of Al(C₂H₅)₃ in heptane is added slowly to the TiCl₄ slurry at 0°C. The molar ratio of Al to Ti is typically maintained between 1:1 and 2:1. The mixture is then slowly warmed to room temperature and stirred for 1-2 hours. The formation of the solid TiCl₃ catalyst is observed as a violet or brown precipitate.

-

Catalyst Washing: The solid catalyst is allowed to settle, and the supernatant is removed via cannula. The catalyst is then washed multiple times with fresh anhydrous heptane to remove any unreacted aluminum alkyls and other soluble byproducts.

-

Final Catalyst Slurry: The purified TiCl₃ catalyst is re-suspended in a known volume of anhydrous heptane to create a slurry of a specific concentration.

Polymerization of this compound

Materials:

-

This compound (purified and dried)

-

Prepared TiCl₃ catalyst slurry

-

Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl) as co-catalyst

-

Anhydrous heptane or toluene

-